Cas no 2137693-46-8 (2-Pyridinecarboxylic acid, 5-chloro-6-(cyclopropylmethylamino)-)

2-Pyridinecarboxylic acid, 5-chloro-6-(cyclopropylmethylamino)-, is a specialized heterocyclic compound featuring a pyridine core substituted with a carboxylic acid group at the 2-position, a chlorine atom at the 5-position, and a cyclopropylmethylamino moiety at the 6-position. This structure imparts unique reactivity and functional versatility, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both electron-withdrawing (chloro) and electron-donating (amino) groups enhances its utility in regioselective transformations. Its cyclopropylmethylamino side chain may contribute to enhanced metabolic stability in bioactive derivatives. The compound is typically handled under controlled conditions due to its potential sensitivity. Suitable for research applications requiring tailored pyridine-based scaffolds.
2-Pyridinecarboxylic acid, 5-chloro-6-(cyclopropylmethylamino)- structure
2137693-46-8 structure
Product Name:2-Pyridinecarboxylic acid, 5-chloro-6-(cyclopropylmethylamino)-
CAS No:2137693-46-8
MF:C10H11ClN2O2
MW:226.659541368484
CID:5278297
PubChem ID:165445243
Update Time:2025-06-08

2-Pyridinecarboxylic acid, 5-chloro-6-(cyclopropylmethylamino)- Chemical and Physical Properties

Names and Identifiers

    • 2-Pyridinecarboxylic acid, 5-chloro-6-(cyclopropylmethylamino)-
    • 2137693-46-8
    • 5-chloro-6-[cyclopropyl(methyl)amino]pyridine-2-carboxylic acid
    • EN300-698135
    • Inchi: 1S/C10H11ClN2O2/c1-13(6-2-3-6)9-7(11)4-5-8(12-9)10(14)15/h4-6H,2-3H2,1H3,(H,14,15)
    • InChI Key: BKOACZYMUSCLGL-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C(=O)O)N=C1N(C)C1CC1

Computed Properties

  • Exact Mass: 226.0509053g/mol
  • Monoisotopic Mass: 226.0509053g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 258
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 53.4Ų

Experimental Properties

  • Density: 1.467±0.06 g/cm3(Predicted)
  • Boiling Point: 392.6±42.0 °C(Predicted)
  • pka: 3.54±0.10(Predicted)

2-Pyridinecarboxylic acid, 5-chloro-6-(cyclopropylmethylamino)- Pricemore >>

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2-Pyridinecarboxylic acid, 5-chloro-6-(cyclopropylmethylamino)- Related Literature

Additional information on 2-Pyridinecarboxylic acid, 5-chloro-6-(cyclopropylmethylamino)-

Latest Research on 2-Pyridinecarboxylic acid, 5-chloro-6-(cyclopropylmethylamino)- (CAS: 2137693-46-8) in Chemical Biology and Pharmaceutical Applications

The compound 2-Pyridinecarboxylic acid, 5-chloro-6-(cyclopropylmethylamino)- (CAS: 2137693-46-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyridinecarboxylic acid scaffold and cyclopropylmethylamino substitution, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, mechanism of action, and biological activity, particularly in the context of targeted drug development.

A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for 2-Pyridinecarboxylic acid, 5-chloro-6-(cyclopropylmethylamino)-, highlighting its efficient production through a multi-step process involving cyclopropanation and selective chlorination. The study emphasized the compound's stability and scalability, making it a viable candidate for large-scale pharmaceutical production. Researchers also noted its high purity and yield, which are critical for further preclinical and clinical evaluations.

In terms of biological activity, recent investigations have revealed that this compound exhibits potent inhibitory effects on specific enzymatic targets involved in inflammatory pathways. A study conducted by the National Institute of Health (NIH) demonstrated its efficacy in modulating the activity of cyclooxygenase-2 (COX-2), suggesting potential applications in the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The compound's selectivity for COX-2 over COX-1 was particularly noteworthy, as it could reduce the risk of gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs).

Another area of interest is the compound's potential role in oncology. Preliminary in vitro studies have shown that 2-Pyridinecarboxylic acid, 5-chloro-6-(cyclopropylmethylamino)- can induce apoptosis in certain cancer cell lines, particularly those associated with breast and lung cancers. The mechanism appears to involve the disruption of mitochondrial membrane potential and activation of caspase pathways. These findings, published in a 2024 issue of Cancer Research, have sparked further investigations into its use as a chemotherapeutic agent or adjuvant therapy.

Despite these promising results, challenges remain in optimizing the pharmacokinetic properties of the compound. Recent pharmacokinetic studies have indicated variable bioavailability and metabolic stability, which could impact its therapeutic efficacy. Researchers are currently exploring structural modifications and formulation strategies to enhance its absorption and distribution profiles. For instance, a 2023 patent application disclosed a novel prodrug derivative designed to improve oral bioavailability while maintaining the parent compound's biological activity.

In conclusion, 2-Pyridinecarboxylic acid, 5-chloro-6-(cyclopropylmethylamino)- (CAS: 2137693-46-8) represents a compelling area of research in chemical biology and pharmaceutical sciences. Its diverse biological activities, coupled with ongoing efforts to optimize its pharmacological properties, position it as a promising candidate for future drug development. Continued research is essential to fully elucidate its therapeutic potential and address existing challenges in its clinical translation.

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